Setrobuvir

Description

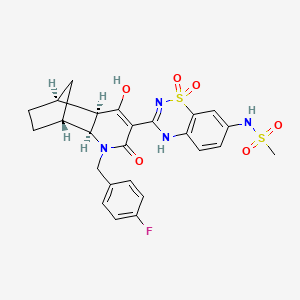

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[3-[(1R,2S,7R,8S)-3-[(4-fluorophenyl)methyl]-6-hydroxy-4-oxo-3-azatricyclo[6.2.1.02,7]undec-5-en-5-yl]-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN4O6S2/c1-37(33,34)28-17-8-9-18-19(11-17)38(35,36)29-24(27-18)21-23(31)20-14-4-5-15(10-14)22(20)30(25(21)32)12-13-2-6-16(26)7-3-13/h2-3,6-9,11,14-15,20,22,28,31H,4-5,10,12H2,1H3,(H,27,29)/t14-,15+,20+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKOYVOWOVJMPM-RLHIPHHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=NS2(=O)=O)C3=C(C4C5CCC(C5)C4N(C3=O)CC6=CC=C(C=C6)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=NS2(=O)=O)C3=C([C@@H]4[C@H]5CC[C@H](C5)[C@@H]4N(C3=O)CC6=CC=C(C=C6)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029850 | |

| Record name | N-(3-((1R,2S,7R,8S)-3-((4-fluorophenyl)methyl)-6-hydroxy-4-oxo-3-azatricyclo (6.2.1.02,7)undec-5-en-5-yl)-1,1-dioxo-1,4-dihydro-1lambda6,2,4-benzothiadiazin-7- yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071517-39-9 | |

| Record name | Setrobuvir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071517-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Setrobuvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071517399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Setrobuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12051 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(3-((1R,2S,7R,8S)-3-((4-fluorophenyl)methyl)-6-hydroxy-4-oxo-3-azatricyclo (6.2.1.02,7)undec-5-en-5-yl)-1,1-dioxo-1,4-dihydro-1lambda6,2,4-benzothiadiazin-7- yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SETROBUVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5B2GI8F84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Biochemical Mechanisms of Action of Setrobuvir

Targeting the Hepatitis C Virus RNA-Dependent RNA Polymerase (NS5B)

The Hepatitis C virus NS5B protein is a viral RNA-dependent RNA polymerase that plays a critical role in replicating the viral RNA genome. genome.jpwikipedia.org NS5B utilizes the viral positive RNA strand as a template to catalyze the polymerization of ribonucleoside triphosphates (rNTPs) during RNA replication. wikipedia.org The structure of NS5B resembles a right hand, composed of finger, palm, and thumb subdomains, with the active site located within the palm. wikipedia.orgportico.orgwikipedia.orgplos.org Setrobuvir targets this essential viral enzyme to disrupt the replication process. ontosight.aibiosynth.com

Characterization as a Non-Nucleoside NS5B Polymerase Inhibitor

This compound is characterized as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. biosynth.comportico.orgwikipedia.orgmedchemexpress.comncats.io Unlike nucleoside inhibitors (NIs) that mimic natural substrates and bind to the active site, NNIs bind to allosteric sites on the enzyme, which are distinct from the active site. portico.orgwikipedia.orgplos.org This binding to an allosteric site non-competitively inhibits the enzyme's activity by inducing conformational changes necessary for its catalytic function. portico.orgwikipedia.org

Allosteric Binding Site Characterization: The Palm I Site

This compound specifically binds to the Palm I (P1) allosteric binding site within the NS5B polymerase. portico.orgmedchemexpress.commdpi.commdpi.com This site is located in the palm domain of the enzyme. portico.orgwikipedia.orgplos.orgmedchemexpress.com Binding to the Palm I site is thought to interfere with the conformational changes required for the polymerase to function efficiently, particularly during initiation and elongation of RNA synthesis. mdpi.commdpi.com

Differential Effects on RNA Synthesis Pathways: Primer-Dependent vs. De Novo Initiation

The HCV NS5B polymerase can initiate RNA synthesis through two distinct mechanisms: primer-dependent elongation and de novo initiation. uni.luyoutube.comnih.gov Primer-dependent synthesis involves extending from an existing RNA molecule, while de novo initiation allows the polymerase to start synthesis without a primer, which is believed to be crucial for initiating genome replication in vivo. youtube.comnih.gov Studies have indicated that benzothiadiazines, the class of compounds to which this compound belongs, have been shown to inhibit both de novo and primer-dependent modes of RdRp activity. medchemexpress.comnih.govmolnova.com This suggests that this compound's inhibitory effect is not limited to a single initiation mechanism but impacts both pathways of RNA synthesis catalyzed by NS5B. medchemexpress.comnih.govmolnova.com

Research findings have demonstrated the inhibitory activity of this compound against HCV replicons and recombinant NS5B enzyme. For instance, this compound inhibited the replication of the HCV genotype 1b replicon with an EC50 of 8.1 nM. ncats.iomolnova.comnih.gov When tested against recombinant genotype 1b RdRp, this compound showed an IC50 of 157.5 nM. nih.govasm.org However, its activity varied across different HCV genotypes. This compound demonstrated a significant loss of inhibitory activity against HCV genotype 2a and 3a replicons compared to genotype 1b. nih.gov Only 44% ± 14.6% inhibition of genotype 2a replicon replication was observed at a maximal concentration of 100 μM, representing a >12,000-fold increase in EC50 compared to genotype 1b. nih.gov Similarly, the EC50 against the genotype 3a replicon was 26.1 μM, over 3,200-fold higher than for genotype 1b. nih.gov This reduced activity against genotypes 2a and 3a is consistent with previous reports and appears to be linked to naturally occurring amino acid residues in the RdRp of these genotypes, such as a glycine (B1666218) residue at position 556, which are associated with resistance to benzothiadiazines in genotype 1. nih.gov

Here is a summary of this compound's activity against different HCV genotypes:

| HCV Genotype | Assay Type | Metric | Value | Citation |

| 1b | Subgenomic Replicon | EC50 | 8.1 nM | ncats.iomolnova.comnih.gov |

| 1b | Recombinant RdRp | IC50 | 157.5 nM | nih.govasm.org |

| 2a | Subgenomic Replicon | % Inhibition at 100 μM | 44% ± 14.6% | nih.gov |

| 2a | Subgenomic Replicon | Increase in EC50 vs G1b | >12,000-fold | nih.gov |

| 3a | Subgenomic Replicon | EC50 | 26.1 μM | nih.gov |

| 3a | Subgenomic Replicon | Increase in EC50 vs G1b | >3,200-fold | nih.gov |

| 3a | Recombinant RdRp | IC50 | 2.6 μM | nih.gov |

Pharmacological Characterization and Viral Kinetics of Setrobuvir

Pharmacokinetic Profiles in Preclinical and Clinical Models

Pharmacokinetic (PK) studies of setrobuvir have been conducted in healthy volunteers and HCV-infected patients nih.govresearchgate.netnih.gov. These studies have provided insights into its absorption, distribution, and elimination.

Absorptive Dynamics and Systemic Exposure

Following oral administration, this compound is absorbed, exhibiting a lag-time before reaching systemic circulation nih.gov. In HCV-infected individuals, the estimated lag-time for absorption was approximately 1.68 hours, with an absorption rate constant (ka) of 0.26 hr⁻¹. nih.gov. Plasma concentrations of this compound were predicted to accumulate between doses nih.gov. After single doses in healthy volunteers, peak plasma concentration (Cmax) and area under the curve (AUC) increased in a less than dose-proportional manner researchgate.netnih.gov. However, when administered with a high-fat meal, Cmax and AUC increased significantly researchgate.netnih.gov. Steady state was achieved after 7 days of multiple oral doses, and accumulation appeared to be dose-independent researchgate.netnih.gov.

Here is a table summarizing some pharmacokinetic parameters in HCV-infected individuals:

| Parameter | Estimate (HCV-infected individuals) | Unit | Source |

| Lag-time (Tlag) | 1.68 | hr | nih.gov |

| Absorption rate (ka) | 0.26 | hr⁻¹ | nih.gov |

| Volume of distribution (Vd) | 5.11 | L | nih.gov |

| Elimination rate (ke) | 0.063 | hr⁻¹ | nih.gov |

| Transition rate (k₁₂) | 0.12 | hr⁻¹ | nih.gov |

| Transition rate (k₂₁) | 0.071 | hr⁻¹ | nih.gov |

Distribution Patterns in Biological Systems

A two-compartment model provided the best fit to the PK data of this compound, suggesting distribution between a central and a peripheral compartment nih.gov. The estimated volume of distribution (Vd) in HCV-infected individuals was 5.11 L nih.gov. Transition rates between the central and peripheral compartments were estimated as 0.12 hr⁻¹ for k₁₂ and 0.071 hr⁻¹ for k₂₁ nih.gov. While specific details on tissue distribution are limited in the provided sources, studies in animals with a radiolabeled tracer showed high levels of radioactivity in the liver after oral administration portico.org.

Elimination Pathways

The estimated drug elimination rate (ke) for this compound in HCV-infected individuals was 0.063 hr⁻¹ nih.gov. The elimination half-life of this compound ranges from 22 to 31 hours portico.orgresearchgate.net. Biliary excretion is considered the major route of elimination portico.orgresearchgate.net. In animal studies using a radiolabeled tracer, the majority of radioactivity was recovered in feces after oral administration portico.org.

Pharmacodynamic Relationship with Viral Load Reduction

This compound's pharmacodynamic activity is directly related to its ability to inhibit HCV NS5B polymerase, leading to a reduction in viral load nih.govontosight.ai.

Quantitative Assessment of Antiviral Efficacy and Viral Load Decline

This compound produces a rapid decline in HCV viral load portico.orgresearchgate.net. In patients with chronic hepatitis C, dose-related reductions in HCV RNA concentration were observed within 24 hours of starting treatment researchgate.netnih.govresearchgate.net. Reductions from baseline to the end of 3-day treatment with this compound monotherapy in a phase 1 study showed median declines in viral load nih.gov.

Here is a table summarizing the median viral load decline observed in a 3-day monotherapy study:

| Dosing Cohort | Median Viral Load Decline (log₁₀ IU/mL) | Source |

| 200 mg BID | 2.08 ± 0.87 | nih.gov |

| 400 mg BID | 2.46 ± 0.62 | nih.gov |

| 800 mg BID | 2.88 ± 0.49 | nih.gov |

Viral kinetic models have been used to describe HCV RNA kinetics during this compound treatment nih.govnih.gov. These models fitted a standard biphasic viral kinetic model, which is typical of the viral load decline observed with direct-acting antivirals nih.govnih.gov.

Genotype-Specific Viral Kinetic Responses (e.g., HCV Genotype 1a vs. 1b)

Studies have indicated genotype-specific differences in the viral kinetic response to this compound nih.govresearchgate.netnih.govresearchgate.netnih.gov. Reductions in HCV RNA were generally greater in patients infected with genotype 1b compared to those with genotype 1a researchgate.netnih.govresearchgate.net.

Research findings suggest that this compound's EC₅₀ (concentration necessary to reach 50% of maximum effectiveness) and Hill coefficient, as well as the viral clearance rate, were significantly different between patients infected with HCV subtypes 1b and 1a nih.govnih.gov. This led to an increased viral load decline in patients infected with genotype 1b virus nih.govnih.gov. Specifically, the estimated viral clearance rate was higher in patients infected with genotype 1b virus (6.98 d⁻¹) than in patients infected with genotype 1a virus (3.86 d⁻¹) nih.gov. It has been predicted that the viral load decline at the end of therapy depends on the HCV genotype and regimen nih.govresearchgate.net. For a given concentration, this compound effectiveness is lower for patients infected with genotype 1a HCV than with genotype 1b HCV nih.govresearchgate.net. This suggests that patients infected with subtype 1a might require higher doses than those infected with subtype 1b to achieve comparable effectiveness nih.govnih.gov.

Here is a table showing the range of viral load reductions by genotype in a 3-day study:

| Genotype | Range of Viral Load Reduction (log₁₀ IU/mL) | Source |

| 1a | -1.3 to -2.7 | researchgate.netnih.govresearchgate.net |

| 1b | -2.7 to -3.1 | researchgate.netnih.govresearchgate.net |

Viral Kinetic Modeling Approaches and Parameter Estimation

Viral kinetic (VK) models have been instrumental in characterizing the effectiveness of treatments for HCV, including direct-acting antivirals (DAAs) like this compound. nih.govnih.gov A pharmacokinetic/viral kinetic (PK/VK) model has been employed to describe the kinetics of HCV RNA during this compound treatment. nih.govnih.gov This model combines a two-compartment PK model with first-order absorption and lag-time, an Emax pharmacodynamics model, and a standard biphasic viral kinetic model. nih.govnih.gov

The standard model of HCV kinetics assumes that target cells (T) are infected by the virus (V) at a rate constant (β), generating infected cells (I). nih.gov These infected cells produce new virus at a rate (p) per infected cell and are removed at a rate (δ) per infected cell. nih.gov The virus is assumed to be cleared at a rate (c) per virion. nih.gov The effect of this compound, which inhibits viral replication, is modeled by adding a factor (1-ε(t)), where ε(t) represents the effectiveness of the drug in preventing viral production and varies as a function of the this compound concentration. nih.gov

Studies using PK and VK data from a phase 1 study where this compound was administered for 3 days have allowed for the estimation of key viral kinetic parameters. nih.govnih.gov The observed viral load decline during 3-day this compound therapy was biphasic. nih.gov Median viral load declines of 2.08 ± 0.87 log₁₀(IU/mL), 2.46 ± 0.62 log₁₀(IU/mL), and 2.88 ± 0.49 log₁₀(IU/mL) were observed in the 200 mg bid, 400 mg bid, and 800 mg bid dosing cohorts, respectively. nih.gov

Parameter estimation using the PK/VK model revealed significant differences in this compound's EC₅₀, Hill coefficient, and the viral clearance rate between patients infected with HCV subtypes 1b and 1a. nih.govnih.gov This resulted in an increased viral load decline in patients infected with genotype 1b virus. nih.govnih.gov Specifically, the estimated viral clearance rate was higher in patients infected with genotype 1b virus (6.98 d⁻¹) than in those infected with genotype 1a virus (3.86 d⁻¹). nih.gov

The short duration of the 3-day therapy made it challenging to accurately estimate the parameter δ (rate of infected cell removal) due to a short second phase of decline and the time needed for genotype 1a patients to reach high effectiveness. researchgate.net This resulted in a higher relative standard error (40%) and larger inter-individual variability (163%) for the estimate of δ compared to other parameters. researchgate.net

Simulations using the population parameters from the PK/VK model predicted viral load decline over a 14-day treatment period. nih.gov The predicted viral load decline at the end of therapy was dependent on the HCV genotype and the treatment regimen. nih.govresearchgate.net For patients infected with genotype 1a virus receiving 200 mg bid of this compound, the predicted decline at day 14 was 1.83 log₁₀ IU/mL (ε=0.960). nih.govresearchgate.net For patients infected with genotype 1b virus receiving 200 to 800 mg, the predicted decline was 3.11 log₁₀ IU/mL (ε=0.997). nih.govresearchgate.net This difference reflects that at concentrations below 100 ng/mL, this compound's effectiveness is lower for genotype 1a HCV than for genotype 1b HCV. researchgate.net

Observed Viral Load Decline After 3 Days of this compound Monotherapy

| Dosing Cohort | Median Viral Load Decline (log₁₀ IU/mL) | Standard Deviation (log₁₀ IU/mL) |

| 200 mg bid | 2.08 | 0.87 |

| 400 mg bid | 2.46 | 0.62 |

| 800 mg bid | 2.88 | 0.49 |

Estimated Viral Clearance Rate by HCV Genotype

| HCV Genotype | Estimated Viral Clearance Rate (d⁻¹) |

| 1a | 3.86 |

| 1b | 6.98 |

Predicted Viral Load Decline After 14 Days of this compound Monotherapy

| HCV Genotype | Regimen | Predicted Viral Load Decline at Day 14 (log₁₀ IU/mL) | Predicted Effectiveness (ε) |

| 1a | 200 mg bid | 1.83 | 0.960 |

| 1b | 200-800 mg | 3.11 | 0.997 |

Understanding the combined effects of PK/VK on the performance of NNIs like this compound can provide insights for their use in combination therapies and for optimizing future treatment strategies. nih.govnih.gov The findings suggest that patients infected with subtype 1a might require higher doses than those infected with subtype 1b to achieve comparable effectiveness. nih.govnih.gov

Preclinical Antiviral Efficacy and Resistance Studies of Setrobuvir

In Vitro Antiviral Spectrum and Potency against HCV Genotypes

In vitro studies demonstrated that setrobuvir exhibits potent antiviral activity, particularly against HCV genotype 1. portico.orgresearchgate.net this compound is a non-nucleoside inhibitor specifically targeting the NS5B polymerase of HCV genotype 1. portico.orgwikipedia.org

Furthermore, in vitro studies indicated that this compound maintained activity against several common mutations associated with resistance to other classes of antiviral drugs. portico.org Conversely, drugs from various other classes remained effective against this compound-resistant viruses. portico.org

Limited data on the potency against specific resistance-associated variants in genotype 1b replicons showed varying degrees of reduced susceptibility. For instance, mutations such as M414T, M414L, G554D, D559G, and the double mutation M414T/G554D resulted in altered EC50 values compared to wild-type. portico.org

| HCV Genotype/Variant | EC50 (µM) | Citation |

| Genotype 1b Wild-type | portico.org | |

| Genotype 1b M414T | 0.47 | portico.org |

| Genotype 1b M414L | 0.30 | portico.org |

| Genotype 1b G554D | 0.63 | portico.org |

| Genotype 1b D559G | 0.085 | portico.org |

| Genotype 1b M414T/G554D | 20 | portico.org |

| Note: Specific EC50 for wild-type genotype 1b was not provided in the source, but the relative impact of mutations is indicated by the listed values. |

In Vitro Studies of this compound in Combination with Other Antiviral Agents

In vitro studies explored the effects of combining this compound with other antiviral agents to assess potential synergistic or additive effects and to overcome resistance.

In vitro data supported the use of this compound in combination with interferon-alpha. natap.org Studies showed that this compound was synergistic in vitro with interferon-alpha. natap.org In vitro combination treatment using clinically relevant concentrations of interferon-alpha and this compound led to the clearance of HCV RNA from cells rather than the selection of resistant isolates. natap.org

When combined with pegylated interferon (peg-IFN) and ribavirin (B1680618), this compound accelerated the rate of viral clearance in clinical trials. natap.org In these combinations, this compound increased the proportion of patients with undetectable HCV at week 12 compared to treatment with peg-IFN and ribavirin alone. portico.org

Anadys presented in vitro data supporting the use of this compound in combination with several DAAs under development that act through diverse mechanisms. natap.org Data indicated that this compound was synergistic in vitro with representative HCV protease and polymerase inhibitors. natap.org

This compound retained full activity in vitro against mutations conferring resistance to protease inhibitors, nucleoside polymerase inhibitors, and non-nucleoside polymerase inhibitors that bind at sites distinct from this compound's binding site. natap.org Conversely, protease and nucleoside polymerase inhibitors retained full activity in vitro against mutations conferring resistance to this compound. natap.org

In combination studies using wild-type and M414T mutant HCV 1b replicons, pairing this compound with agents like peg-IFN, telaprevir (B1684684) (a protease inhibitor), PSI-6130 (a nucleoside polymerase inhibitor), or ANA-773 (a TLR7 agonist) resulted in either additive or synergistic antiviral effects. portico.org this compound maintained activity when tested with replicons containing primary mutations known to confer resistance to other direct antivirals, including A156T (NS3 protease active site), S282T (NS5B active site), and M423T (NS5B non-nucleoside thumb binding site). portico.org

Mechanisms of Resistance Development to this compound

Understanding how resistance develops is critical for the long-term effectiveness of antiviral therapies.

Resistance to this compound has been associated with the selection of mutations at specific positions within the NS5B polymerase. In vitro studies have linked mutations at positions M414, G554, and D559 with this compound resistance. portico.orgudc.es Additionally, the S556 position has also been associated with resistance to this compound. mdpi.com

Specific genotypic mutations resistant to this compound identified in the HCV 1b replicon system include M414T, M414L, G554D, D559G, and the double mutation M414T/G554D. portico.org These variants resulted in reduced potency of this compound, as indicated by increased EC50 values. portico.org

| NS5B Amino Acid Position | Associated RAVs | Impact on this compound Susceptibility | Citation |

| M414 | T, L | Reduced potency (increased EC50) | portico.orgudc.es |

| G554 | D | Reduced potency (increased EC50) | portico.orgudc.es |

| D559 | G | Reduced potency (increased EC50) | portico.orgudc.es |

| S556 | Associated with resistance | mdpi.com | |

| M414/G554 | T/D | Significantly reduced potency (increased EC50) | portico.org |

This compound produces a rapid decline in HCV viral load. portico.orgresearchgate.net However, if administered as monotherapy, HCV often rapidly selects for resistance. portico.orgresearchgate.net This is presumably because a mutation at its binding site, which is distant from the active center of NS5B, may not necessarily lead to significant impairment of enzyme function. portico.org

While some nucleoside inhibitors appear to have a high barrier to resistance, HCV rapidly develops resistance to most non-nucleoside inhibitors (NNIs) when given as monotherapy. portico.orgpnmvh.org NNIs generally display a lower genetic barrier to resistance compared to nucleos(t)ide inhibitors. nih.gov The rapid selection of resistance during monotherapy suggests that this compound, as an NNI, has a low barrier to resistance when used alone. portico.org

Cross-Resistance Profiles with Other Antiviral Drug Classes

In vitro studies have shown that this compound retains activity against multiple common mutations associated with resistance to other classes of antiviral drugs targeting HCV. portico.org Conversely, drugs from several other classes remain effective against this compound-resistant viruses. portico.org

Specifically, this compound maintained activity against replicons containing primary mutations known to confer resistance to other direct-acting antivirals (DAAs), including:

A156T (NS3 protease active site) portico.org

S282T (NS5B active site, associated with nucleoside inhibitors) portico.orgmdpi.com

M423T (NS5B non-nucleoside thumb binding site) portico.org

Replicons containing mutations that confer resistance to this compound have remained fully susceptible to pegylated interferon (peg-IFN), telaprevir (an NS3 protease inhibitor), and PSI-6130 (a nucleoside inhibitor). portico.org

In Silico and In Vitro Exploration for Broad-Spectrum Antiviral Activity

The RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of many RNA viruses, including Flaviviruses and Coronaviruses. nih.govmdpi.com Due to its essential role and conserved structural features, RdRp is considered an attractive target for the development of broad-spectrum antiviral drugs. nih.govmdpi.com this compound, as an NS5B polymerase inhibitor, targets the RdRp of HCV. wikipedia.orgmedchemexpress.comgenome.jp This has led to exploration of its potential activity against the RdRp of other RNA viruses.

Potential Against Coronaviruses (e.g., SARS-CoV-2 RNA-Dependent RNA Polymerase)

Coronaviruses, including SARS-CoV-2, also rely on an RdRp (nsp12) for replication. nih.govmdpi.com In silico studies, such as molecular docking, have been employed to investigate the potential binding affinity of existing antiviral drugs, including this compound, to the SARS-CoV-2 RdRp. rsc.orgnih.govnatap.orgresearchgate.netnih.gov

Molecular docking studies have suggested that this compound can tightly bind to the SARS-CoV-2 RdRp. nih.govnatap.orgresearchgate.netnih.gov These findings indicate a potential for this compound to act as a potent compound against SARS-CoV-2 RdRp. natap.orgresearchgate.netnih.gov Some studies have even suggested this compound as a potential "seed" for the development of new compounds specifically targeting the SARS-CoV-2 RdRp active site. natap.orgresearchgate.net

One in silico study compared the binding energies of various RdRp inhibitors to SARS-CoV-2 RdRp. This compound was included in this analysis as a non-nucleoside inhibitor. rsc.orgrsc.org

| Compound Name | CAS Number | Class | Binding Energy (kcal/mol) | PubChem CID |

| Ribavirin 5'-triphosphate | Miscellaneous nucleoside | -7.41 | 122108 | |

| Favipiravir ribonucleoside triphosphate (Favipiravir-RTP) | Miscellaneous nucleoside | -7.36 | 5271809 | |

| 2'-c-Methylcytidine triphosphate | Pyrimidine nucleoside | -7.19 | 15940324 | |

| Pimodivir | 1629869-44-8 | Non-nucleoside inhibitors | -7.18 | 146047139 |

| Galidesivir triphosphate | Purine nucleoside | -7.12 | 146047139 | |

| Dihydropyrazolopyridinone analogue 8d | Non-nucleoside inhibitors | -7.11 | 23646185 | |

| This compound | 1071517-39-9 | Non-nucleoside inhibitors | -6.23 | 45136829 |

| Deleobuvir | 1221574-24-8 | Non-nucleoside inhibitors | -6.22 | 1221574-24-8 |

| PSI-6130 | 817204-33-4 | Pyrimidine nucleoside | -6.21 | 817204-33-4 |

| AL-335 | 1613589-09-5 | Pyrimidine nucleoside | -6.21 | 1613589-09-5 |

| Ribavirin | 36791-04-5 | Miscellaneous nucleoside | -6.21 | 36791-04-5 |

This table presents the binding energies calculated through molecular docking, where a more negative value generally indicates stronger binding affinity. rsc.orgrsc.org this compound showed a binding energy of -6.23 kcal/mol in this in silico analysis against SARS-CoV-2 RdRp. rsc.orgrsc.org

Another source mentions that this compound shows excellent binding affinity to SARS-CoV-2 RdRp and induces RdRp inhibition. medchemexpress.com These in silico findings suggest a potential for this compound to inhibit SARS-CoV-2 RdRp, warranting further investigation through in vitro and in vivo studies. nih.govnatap.orgresearchgate.netnih.gov

Clinical Investigations and Therapeutic Outcomes of Setrobuvir

Overview of Clinical Trial Programs (Phase I, II)

Setrobuvir progressed through Phase I and Phase II clinical trial programs to evaluate its safety, pharmacokinetics, and antiviral efficacy in patients with chronic HCV infection. medchemexpress.comresearchgate.netpatsnap.com Phase I studies in healthy volunteers assessed the pharmacokinetics of single and multiple oral doses of this compound. researchgate.net These studies indicated that this compound had a favorable pharmacokinetic profile with an elimination half-life ranging from 22 to 31 hours, supporting once or twice-daily dosing. portico.orgresearchgate.net Food intake, specifically a high-fat meal, was shown to significantly increase the plasma concentration of this compound. researchgate.net

Phase I trials also investigated this compound as monotherapy in treatment-naive genotype 1 HCV patients for short durations (e.g., 3 days). researchgate.netfirstwordpharma.comnatap.org These studies demonstrated potent antiviral activity, with dose-related reductions in HCV RNA levels observed within 24 hours of treatment initiation. researchgate.netnatap.org Reductions from baseline to the end of the 3-day treatment period ranged from -2.1 to -2.9 log10 IU/mL depending on the dose. researchgate.net

This compound advanced to Phase IIb clinical trials, where it was primarily studied in combination with pegylated interferon (peg-IFN) and ribavirin (B1680618) (P/R) in patients with genotype 1 HCV. wikipedia.orgnatap.org One Phase IIb study evaluated this compound plus P/R in both treatment-naive and treatment-experienced patients. natap.org Another Phase II study investigated interferon-free combinations including this compound, danoprevir (B1684564) (a protease inhibitor), ritonavir (B1064) (as a pharmacokinetic booster), and ribavirin, with or without mericitabine (B1676298) (a nucleoside inhibitor) in treatment-naive genotype 1 patients. researchgate.netnih.gov

Efficacy of this compound in Combination Regimens for Chronic HCV Infection

This compound demonstrated antiviral activity when used in combination regimens for chronic HCV infection, particularly in genotype 1 patients. portico.orgnih.gov

Sustained Virologic Response (SVR) Rates in Genotype 1 Patients

In combination with peg-IFN and ribavirin, this compound increased the proportion of patients with undetectable HCV at week 12 compared to P/R alone. portico.org A Phase IIa study showed that this compound added to pegylated interferon and ribavirin accelerated the rate of viral clearance. natap.org In one study, a combination regimen including this compound, pegylated interferon, and ribavirin led to a 73% SVR rate in patients who received 24 weeks of treatment. nih.govresearchgate.net

In interferon-free regimens, SVR rates with this compound-based combinations varied depending on the specific combination and HCV genotype 1 subtype (1a vs. 1b). researchgate.netnih.govnih.gov

Outcomes in Treatment-Naive Patient Populations

This compound in combination with peg-IFN and ribavirin showed improved outcomes in treatment-naive genotype 1 patients compared to P/R alone. portico.orgfirstwordpharma.com In a Phase IIb study, 78% of treatment-naive patients receiving this compound plus P/R had undetectable virus at week 12, compared to 56% in the placebo plus P/R group. natap.org

Interferon-free this compound-based regimens were also evaluated in treatment-naive genotype 1 patients. nih.govresearchgate.netnih.gov One study of an interferon-free regimen combining this compound, danoprevir/r, and ribavirin, with or without mericitabine, in treatment-naive genotype 1 patients showed varying SVR12 rates depending on the genotype 1 subtype and treatment duration. researchgate.netnih.gov For genotype 1a patients, SVR12 rates were 42.9% and 74.1% in different treatment groups, while for genotype 1b patients, SVR12 rates were 95.7% and 68.2%. researchgate.netnih.gov All genotype 1a patients treated for 24 weeks who achieved a significant early viral load decline (≥2.3 log10 IU decrease by the end of a lead-in period) achieved SVR12. researchgate.netnih.gov

Outcomes in Treatment-Experienced Patient Populations (e.g., Null Responders)

This compound was also investigated in treatment-experienced patients, including those who had not responded adequately to prior interferon-based therapy (null responders). patsnap.comnatap.org In a Phase IIb study, 76% of patients who had responded inadequately to, or relapsed after, prior P/R treatment had undetectable virus at week 12 when receiving this compound plus P/R, compared to 44% in the placebo group. natap.org Among prior null responders treated with this compound plus P/R, 29% achieved a complete early virologic response (cEVR) at week 12, with the percentage of patients with undetectable virus increasing to 36% at week 18. natap.org

Comparative Efficacy of Interferon-Free Regimens

Studies investigated this compound as part of interferon-free regimens, often in combination with other direct-acting antivirals (DAAs). researchgate.netnih.gov An interferon-free regimen containing this compound, danoprevir/r, and ribavirin, with or without mericitabine, was evaluated in treatment-naive genotype 1 patients. researchgate.netnih.gov SVR12 rates in this study varied significantly between genotype 1a and 1b subtypes and treatment durations. researchgate.netnih.gov Genotype 1b patients generally showed higher SVR12 rates (up to 95.7%) in certain interferon-free this compound-based combinations compared to genotype 1a patients (up to 74.1%). researchgate.netnih.gov This suggests differential effectiveness of this compound-based regimens across genotype 1 subtypes in the absence of interferon. nih.govresearchgate.net

Here is a summary of selected efficacy data from clinical trials:

| Study Type (Phase) | Regimen | Patient Population | Genotype 1 Subtype | Treatment Duration | SVR Rate (Week 12 or 24) | Citation |

| Phase IIb | This compound + Peg-IFN + Ribavirin | Treatment-Naive | Genotype 1 | 12 Weeks | 78% (undetectable virus) | natap.org |

| Phase IIb | Placebo + Peg-IFN + Ribavirin | Treatment-Naive | Genotype 1 | 12 Weeks | 56% (undetectable virus) | natap.org |

| Phase IIb | This compound + Peg-IFN + Ribavirin | Treatment-Experienced | Genotype 1 | 12 Weeks | 76% (undetectable virus) | natap.org |

| Phase IIb | Placebo + Peg-IFN + Ribavirin | Treatment-Experienced | Genotype 1 | 12 Weeks | 44% (undetectable virus) | natap.org |

| Phase IIb | This compound + Peg-IFN + Ribavirin | Prior Null Responders | Genotype 1 | 12 Weeks | 29% (cEVR) | natap.org |

| Phase II | This compound + Peg-IFN + Ribavirin | Genotype 1 | Genotype 1 | 24 Weeks | 73% (SVR) | nih.govresearchgate.net |

| Phase II (Interferon-Free) | This compound + Danoprevir/r + Mericitabine + Ribavirin | Treatment-Naive | Genotype 1a | 12 Weeks | 42.9% (SVR12) | researchgate.netnih.gov |

| Phase II (Interferon-Free) | This compound + Danoprevir/r + Mericitabine + Ribavirin | Treatment-Naive | Genotype 1a | 24 Weeks | 74.1% (SVR12) | researchgate.netnih.gov |

| Phase II (Interferon-Free) | This compound + Danoprevir/r + Mericitabine + Ribavirin | Treatment-Naive | Genotype 1b | 12 Weeks | 95.7% (SVR12) | researchgate.netnih.gov |

| Phase II (Interferon-Free) | This compound + Danoprevir/r + Ribavirin | Treatment-Naive | Genotype 1b | 12 Weeks | 68.2% (SVR12) | researchgate.netnih.gov |

Clinical Safety and Tolerability Profile

This compound was generally well tolerated in clinical trials. researchgate.netnatap.orgresearchgate.netnih.gov In studies where this compound was combined with pegylated interferon and ribavirin, the reported adverse events were generally consistent with those typically associated with interferon and ribavirin therapy alone. firstwordpharma.comnatap.org Rash was noted as a notable effect compared to placebo in one context. portico.org this compound appeared to have minimal impact on hematological parameters and did not exacerbate anemia or leukopenia in the clinical trials conducted. portico.org In interferon-free regimens, treatment with this compound-based combinations was also reported as generally well tolerated, with most adverse events being mild to moderate and no major safety signals identified in one study. researchgate.netnih.gov

Incidence and Nature of Adverse Events in Clinical Trials

This compound was generally well tolerated in clinical studies, with no serious adverse events reported in some trials. researchgate.netnih.gov In a Phase I monotherapy study, no serious adverse events occurred. natap.org In a Phase IIa study combining this compound with PegIFN and RBV, the adverse events reported were typical for patients treated with PegIFN and RBV alone. natap.org The rate of treatment discontinuation due to adverse events was similar between patients receiving this compound plus PegIFN/RBV (5.6%) and those receiving PegIFN/RBV alone (5.9%). natap.org

Rash was a notable adverse event compared to placebo in one study. researchgate.netportico.org In a study involving this compound plus PegIFN/RBV, 39% of patients (84/215) developed a rash, compared to 22% (15/68) in the control group receiving PegIFN/RBV alone. natap.org The majority of these rashes (98% in the this compound group and 93% in the control group) were mild or moderate (grade 1 or 2), with no Grade 4 rashes observed in either group. natap.org Other common adverse events reported in studies included fatigue, headache, and nausea. natap.orgresearchgate.net

Hematological Impact Assessments

This compound appeared to have minimal impact on hematological parameters in clinical trials. researchgate.netportico.org It did not appear to exacerbate anemia or leukopenia in the studies conducted. researchgate.netportico.org Decreases in hemoglobin levels were significantly more common in patients receiving ribavirin, a component often used in combination regimens with this compound. researchgate.net

Factors Influencing Clinical Response to this compound-Containing Regimens

Several factors, including viral characteristics and host genetics, influenced the clinical response observed in patients treated with this compound-containing regimens.

HCV Genotype and Subtype Variations

HCV genotype and subtype play a significant role in the response to antiviral treatment. oaepublish.commedrxiv.org this compound was primarily investigated for use in patients with HCV genotype 1 infection. wikipedia.org Reductions in HCV RNA were observed to be greater in patients with genotype 1b compared to those with genotype 1a. researchgate.netnih.govpatsnap.com Specifically, reductions ranged from -2.7 to -3.1 log10 IU/mL in genotype 1b patients and -1.3 to -2.7 log10 IU/mL in genotype 1a patients in one study. researchgate.netnih.govpatsnap.com

In a study involving an interferon-free this compound-based regimen (three direct-acting antivirals plus ribavirin), sustained virological response at 12 weeks (SVR12) rates varied between genotype 1a and 1b patients depending on the treatment group and duration. researchgate.net For instance, SVR12 rates in genotype 1a patients were 42.9% and 74.1% in different groups, while in genotype 1b patients, rates were 95.7% and 68.2%. researchgate.net

The presence of natural polymorphisms in the NS5B polymerase region, the target of this compound, can vary among HCV genotypes and subtypes and may affect responsiveness to NS5B inhibitors. asm.org The primary this compound resistance substitution 414L was frequently found as a natural polymorphism in HCV genotype 4 (36.8% prevalence). asm.org

Influence of Host Genetic Polymorphisms (e.g., IL28B Genotype)

Host genetic polymorphisms, particularly in the IL28B gene, have been identified as significant predictors of treatment response in HCV infection, especially with interferon-based therapies. oaepublish.commedrxiv.orguwi.eduudc.es The IL28B CC genotype is associated with higher sustained virological response rates compared to the CT and TT genotypes in patients treated with PegIFN/RBV. oaepublish.comuwi.eduudc.es

While the impact of host factors like IL28B polymorphism may diminish with more potent direct-acting antiviral regimens, they can still be relevant, particularly in combination therapies that include interferon. udc.es Studies have indicated that the addition of this compound to PegIFN and RBV substantially increased the response in patients with the unfavorable IL28B CT/TT alleles compared to those receiving PegIFN and RBV alone. researchgate.netportico.org Subjects with the favorable IL28B CC allele receiving PegIFN and RBV had a slower but comparable response to those receiving this compound in combination. researchgate.netportico.org

Viral Breakthrough and Relapse Rates in Clinical Settings

Viral breakthrough and relapse are important considerations in HCV treatment outcomes. oaepublish.comudc.estreatmentactiongroup.orgnih.govaidsmap.com Viral breakthrough refers to the reappearance of detectable HCV RNA during treatment after it had become undetectable, while relapse is the reappearance of detectable HCV RNA after the end of treatment following an end-of-treatment response.

In a Phase IIb study of this compound plus PegIFN/RBV, the viral breakthrough rate through 12 weeks was low, reported as 2.9% in treatment-naïve patients and 3.6% in patients who had responded inadequately to, or relapsed after, prior PegIFN/RBV treatment. natap.orgbiospace.com An earlier Phase IIa combination trial reported a low breakthrough rate of < 2%, with only one patient out of more than 60 experiencing viral breakthrough while on this compound plus standard of care. natap.org In a Phase I monotherapy study, no patients showed evidence of viral breakthrough. natap.org

In one study, during the treatment period, 2 patients experienced viral breakthrough and 1 patient relapsed. researchgate.net In another study, there were four relapses, but no viral breakthrough occurred. treatmentactiongroup.org

Treatment failures in studies involving direct-acting antivirals, including potentially this compound in combination regimens, have been associated with the emergence of detectable resistant variants. udc.esnih.gov

Compound Information

| Compound Name | PubChem CID |

| This compound | 45136829 |

| Ribavirin | 36791-04-5 |

| Daclatasvir | 135565932 |

| Asunaprevir | 24894383 |

| Sofosbuvir | 11516846 |

| Simeprevir | 24894383 |

| Boceprevir | 10324594 |

| Telaprevir (B1684684) | 11510016 |

| Paritaprevir | 53356268 |

| Dasabuvir | 56718733 |

| Ledipasvir | 56718733 |

This compound was an experimental direct-acting antiviral (DAA) agent developed as a non-nucleoside inhibitor of the Hepatitis C virus (HCV) NS5B polymerase, primarily investigated for the treatment of chronic HCV genotype 1 infection. wikipedia.orgresearchgate.netportico.org Clinical trials assessed its efficacy and safety, often in combination with pegylated interferon (PegIFN) and ribavirin (RBV). researchgate.netportico.orgnatap.org

Incidence and Nature of Adverse Events in Clinical Trials

Clinical studies indicated that this compound was generally well tolerated. researchgate.netnih.gov In some trials, no serious adverse events were reported. researchgate.netnih.gov A Phase I monotherapy study specifically noted the absence of serious adverse events. natap.org When used in combination with PegIFN and RBV in a Phase IIa study, the adverse event profile was consistent with those typically observed with PegIFN and RBV treatment alone. natap.org The frequency of discontinuing treatment due to adverse events was comparable between patients receiving this compound plus PegIFN/RBV (5.6%) and those receiving PegIFN/RBV alone (5.9%). natap.org

Rash was identified as a notable adverse event associated with this compound compared to placebo in one study. researchgate.netportico.org In a study evaluating this compound combined with PegIFN/RBV, 39% of patients (84 out of 215) experienced a rash, in contrast to 22% (15 out of 68) in the control group receiving only PegIFN/RBV. natap.org The majority of these rash events were classified as mild or moderate (grade 1 or 2), affecting 98% of cases in the this compound group and 93% in the control group, with no instances of Grade 4 rash in either group. natap.org Other commonly reported adverse events included fatigue, headache, and nausea. natap.orgresearchgate.net

Hematological Impact Assessments

Assessments of hematological impact in clinical trials suggested that this compound had minimal effects. researchgate.netportico.org The drug did not appear to worsen pre-existing anemia or leukopenia in the conducted studies. researchgate.netportico.org Notably, decreases in hemoglobin levels were observed to be significantly more frequent in patients receiving ribavirin, a common component of the combination regimens used with this compound. researchgate.net

Factors Influencing Clinical Response to this compound-Containing Regimens

The effectiveness of this compound-containing regimens was influenced by several factors related to both the virus and the host.

HCV Genotype and Subtype Variations

HCV genotype and subtype are critical determinants of treatment response. oaepublish.commedrxiv.org this compound was primarily investigated for its activity against HCV genotype 1. wikipedia.org Studies indicated that reductions in HCV RNA levels were more pronounced in patients infected with genotype 1b compared to those with genotype 1a. researchgate.netnih.govpatsnap.com For instance, one study reported reductions ranging from -2.7 to -3.1 log10 IU/mL in genotype 1b patients, while the range was -1.3 to -2.7 log10 IU/mL in genotype 1a patients. researchgate.netnih.govpatsnap.com

In a study utilizing an interferon-free regimen containing this compound and other DAAs plus ribavirin, the rates of sustained virological response at 12 weeks (SVR12) varied between genotype 1a and 1b patients, depending on the specific treatment group and duration. researchgate.net Observed SVR12 rates in genotype 1a patients were 42.9% and 74.1% in different cohorts, while genotype 1b patients in other groups achieved rates of 95.7% and 68.2%. researchgate.net

The natural genetic variability within the NS5B polymerase region across different HCV genotypes and subtypes can include polymorphisms that may affect susceptibility to NS5B inhibitors like this compound. asm.org For example, the 414L substitution, associated with this compound resistance, was found as a natural polymorphism in 36.8% of analyzed HCV genotype 4 sequences. asm.org

Influence of Host Genetic Polymorphisms (e.g., IL28B Genotype)

Host genetic factors, particularly polymorphisms in the IL28B gene, are known predictors of response to HCV therapy, especially those involving interferon. oaepublish.commedrxiv.orguwi.eduudc.es The IL28B CC genotype is associated with higher rates of SVR compared to the CT and TT genotypes in patients treated with PegIFN/RBV. oaepublish.comuwi.eduudc.es

While the predictive value of host factors like IL28B genotype may be less pronounced with highly potent interferon-free DAA regimens, they can still influence outcomes in combination therapies that include interferon. udc.es Studies involving this compound in combination with PegIFN and RBV demonstrated that the addition of this compound substantially improved the response in patients with the less favorable IL28B CT/TT alleles compared to those treated with PegIFN and RBV alone. researchgate.netportico.org Patients with the favorable IL28B CC allele receiving PegIFN and RBV showed a response that was slower but comparable to those receiving the this compound combination. researchgate.netportico.org

Viral Breakthrough and Relapse Rates in Clinical Settings

Viral breakthrough (detectable HCV RNA during treatment after becoming undetectable) and relapse (detectable HCV RNA after treatment completion following an end-of-treatment response) are indicators of treatment failure. oaepublish.comudc.estreatmentactiongroup.orgnih.govaidsmap.com

In a Phase IIb study evaluating this compound plus PegIFN/RBV, the rate of viral breakthrough through 12 weeks was low, reported as 2.9% in treatment-naïve patients and 3.6% in patients who had previously responded inadequately to, or relapsed after, PegIFN/RBV therapy. natap.orgbiospace.com An earlier Phase IIa combination trial reported a viral breakthrough rate below 2%, with only one patient out of over 60 experiencing breakthrough while receiving this compound with standard of care. natap.org A Phase I monotherapy study of this compound did not report any instances of viral breakthrough. natap.org

In one study, viral breakthrough occurred in 2 patients and relapse in 1 patient during the study period. researchgate.net Another study reported four relapses but no viral breakthrough. treatmentactiongroup.org Treatment failures in studies involving DAAs, including those potentially combined with this compound, have been linked to the emergence of detectable resistant viral variants. udc.esnih.gov

Drug Development Trajectory and Future Research Directions for Setrobuvir

Evolution of Direct-Acting Antivirals and Setrobuvir's Position in the Therapeutic Landscape

The landscape of Hepatitis C treatment has been dramatically transformed by the advent of direct-acting antivirals (DAAs). Historically, treatment relied on interferon-based regimens, which had limited efficacy and significant side effects. unitaid.org The development of DAAs, which directly target specific viral proteins essential for replication, marked a significant paradigm shift. These include inhibitors of the NS3/4A protease, NS5A protein, and the NS5B polymerase. ekb.eg

This compound emerged as a non-nucleoside inhibitor specifically targeting the NS5B polymerase. biosynth.comontosight.aiportico.org NS5B inhibitors are categorized into nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs). NIs typically bind to the active site of the enzyme, while NNIs, like this compound, bind to allosteric sites, inducing conformational changes that inhibit polymerase activity. ekb.egportico.org this compound was designed to bind allosterically to the Palm I site of the HCV NS5B enzyme. portico.orgresearchgate.net

In the evolving DAA landscape, this compound was investigated in combination with pegylated interferon and ribavirin (B1680618), demonstrating an acceleration in the rate of viral clearance compared to interferon and ribavirin alone. portico.orgnatap.org It also showed promise in interferon-free regimens in combination with other DAAs such as danoprevir (B1684564) and ribavirin. ncats.ioresearchgate.netnih.gov Despite showing potent antiviral activity and a low viral breakthrough rate in early trials, its development was eventually terminated, indicative of the rapid progress and high bar set by other emerging DAA combinations that offered even higher sustained virological response (SVR) rates and improved tolerability. wikipedia.orgpharmakb.comontosight.aiunitaid.orgjidc.org

Rational Design and Structure-Activity Relationship (SAR) Studies for Analogue Development

The rational design of this compound focused on targeting the HCV NS5B polymerase, a key enzyme in the viral life cycle. As an NNI, its design aimed to achieve potent inhibition by binding to an allosteric site. biosynth.comontosight.aiportico.org Structure-Activity Relationship (SAR) studies would have been crucial in the optimization of this compound and the development of analogues. These studies typically involve synthesizing a series of related compounds and evaluating how structural modifications affect their biological activity against the target.

While specific detailed SAR data for this compound analogue development were not extensively detailed in the provided search results, the general principles of rational drug design for NS5B inhibitors involve understanding the enzyme's structure, identifying potential binding sites, and designing molecules that can interact favorably with these sites to disrupt function. scienceopen.comacs.org The fact that this compound binds to the Palm I allosteric site suggests that SAR studies would have explored modifications to the core structure to optimize binding affinity and antiviral potency at this specific location. portico.orgresearchgate.netnih.govnih.gov

Resistance mutations provide indirect insights into SAR. Resistance to this compound has been associated with variants at residues M414, G554, S556, and D559 of the NS5B polymerase. nih.govresearchgate.net Understanding how mutations at these sites affect this compound binding highlights the importance of the interactions with these specific residues and guides the design of analogues that might overcome such resistance.

Ligand-protein interaction analysis, including techniques like molecular docking and molecular dynamics simulations, plays a vital role in the rational design process by providing insights into how a molecule binds to its target protein at an atomic level. scienceopen.comacs.orgumsu.ac.ir For this compound and other NS5B inhibitors, these computational methods would have been employed to understand its binding mode to the Palm I allosteric site. portico.orgresearchgate.netnih.govnih.gov

Molecular docking studies predict the preferred orientation and binding affinity of a ligand within a protein binding site. For this compound, docking simulations would have helped identify the key amino acid residues in the NS5B Palm I site that are involved in interactions such as hydrogen bonds, hydrophobic contacts, and van der Waals forces. umsu.ac.ir

Molecular dynamics simulations extend this analysis by simulating the dynamic behavior of the ligand-protein complex over time. This provides information about the stability of the complex, conformational changes in the protein upon ligand binding, and the flexibility of the binding site. capes.gov.brtandfonline.com Such simulations could reveal how mutations at residues like M414 or G554 might alter the binding pocket or affect the dynamics of the enzyme, thereby reducing this compound's binding affinity or efficacy. Studies on other NS5B inhibitors like VX-222 and ANA598 (this compound) have utilized molecular modeling and dynamics simulations to understand the impact of mutations on drug binding and efficacy.

Advanced Pharmacokinetic/Pharmacodynamic Modeling for Optimized Regimens

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential tools in drug development to understand how a drug is absorbed, distributed, metabolized, and excreted by the body (PK) and how it exerts its pharmacological effect (PD). ncats.ionih.govresearchgate.net For this compound, PK/PD modeling was used to characterize its behavior in both healthy volunteers and patients with chronic HCV infection. ncats.ioresearchgate.netnih.govresearchgate.netresearchgate.net

PK/PD models for this compound utilized a two-compartment PK model with first-order absorption and lag-time, combined with an Emax pharmacodynamics model and a standard biphasic viral kinetic model. nih.govresearchgate.net These models helped describe the decline in HCV RNA levels in response to this compound treatment. researchgate.netnih.govresearchgate.net

Key findings from PK/PD modeling indicated that this compound's effectiveness depended on the HCV genotype, showing greater effectiveness against genotype 1b compared to genotype 1a. researchgate.netnih.govresearchgate.net This highlights the utility of these models in identifying factors influencing drug response and potentially informing treatment strategies, even if the drug's development was discontinued. The models also suggested that higher doses might be needed for patients infected with subtype 1a to achieve comparable effectiveness to those with subtype 1b. nih.gov

While specific dosage recommendations fall outside the scope of this article, the application of PK/PD modeling for this compound demonstrates its value in understanding the relationship between drug exposure and antiviral response, which is critical for optimizing dosing regimens and predicting outcomes in different patient populations. nih.govresearchgate.netgoogleapis.com

Repurposing Potential and Mechanistic Insights for Other Viral Pathogens

The mechanism of action of this compound as an RNA-dependent RNA polymerase (RdRp) inhibitor has led to investigations into its potential repurposing for other viral pathogens that rely on RdRp for replication. capes.gov.brmedchemexpress.comnih.govacs.org Notably, in silico studies have explored the activity of existing antiviral drugs, including this compound, against the SARS-CoV-2 RdRp. acs.orgumsu.ac.ircapes.gov.brtandfonline.comnih.govacs.orgnih.govnatap.orgacs.orgnih.govcdnsciencepub.comx-mol.com

Molecular docking studies have suggested that this compound exhibits favorable binding affinity to the SARS-CoV-2 RdRp. acs.orgumsu.ac.ircapes.gov.brtandfonline.comnih.govnih.govnatap.orgnih.govx-mol.com For instance, one study reported a binding energy of -9.3 kcal/mol for this compound against SARS-CoV-2 RdRp, which was comparable to or better than some other tested compounds. umsu.ac.irnih.govnih.govnatap.org These findings suggest that this compound could potentially inhibit the RdRp of SARS-CoV-2, thereby disrupting viral replication. nih.govnatap.org

These in silico studies provide mechanistic insights by predicting how this compound might interact with the SARS-CoV-2 RdRp binding site. While these are computational predictions and require experimental validation, they highlight the potential for repurposing this compound or its derivatives for the treatment of other RNA viral infections. capes.gov.bracs.orgnih.govnatap.org The shared reliance on RdRp among various RNA viruses makes inhibitors of this enzyme potential broad-spectrum antiviral candidates. nih.gov

Unanswered Questions and Future Research Imperatives

Despite the research conducted on this compound, several unanswered questions remain, pointing towards important future research imperatives.

One key area for future research is a more detailed understanding of the structural basis for the observed differences in this compound's effectiveness against different HCV genotypes, particularly genotype 1a versus 1b. researchgate.netnih.govresearchgate.net Further structural studies and advanced simulations could elucidate the subtle differences in the NS5B Palm I site between genotypes that influence this compound binding and efficacy.

The emergence of resistance mutations during monotherapy highlights the need for further investigation into the mechanisms of resistance to this compound at the molecular level. portico.orgnih.govresearchgate.net Detailed kinetic and structural studies of resistant variants could inform the design of next-generation inhibitors less susceptible to these mutations.

While in silico studies suggest repurposing potential for other RNA viruses, experimental validation of this compound's antiviral activity against SARS-CoV-2 and other relevant pathogens is crucial. capes.gov.brnih.govnih.govnatap.org Further in vitro and in vivo studies are needed to confirm the computational predictions and assess the therapeutic potential.

Q & A

Q. What experimental assays are recommended to evaluate Setrobuvir’s inhibitory activity against HCV NS5B polymerase?

Methodological Answer: Use in vitro RNA-dependent RNA polymerase (RdRp) inhibition assays with purified NS5B enzyme. Measure inhibition via radiolabeled nucleotide incorporation (e.g., [³²P]-UTP) or fluorescence-based RNA synthesis assays (e.g., molecular beacon probes). Calculate IC₅₀ values using dose-response curves (4–5 nM for this compound against HCV genotype 1) . For cell-based validation, employ HCV replicon systems (e.g., genotype 1b Con1 replicon) and quantify viral RNA reduction via qRT-PCR. Include controls for cytotoxicity (e.g., MTT assays) to confirm specificity .

Q. How can researchers design studies to distinguish this compound’s effects on RNA synthesis initiation versus elongation?

Methodological Answer: Use primer-dependent RdRp assays to isolate initiation/elongation steps. For initiation inhibition, pre-incubate NS5B with RNA templates and measure delayed primer-RNA complex formation via gel electrophoresis. For elongation inhibition, add this compound after primer-template binding and quantify RNA product length changes. Compare results to nucleoside analogs (e.g., Sofosbuvir) to confirm non-nucleoside mechanism .

Q. What in vivo models are suitable for preclinical evaluation of this compound?

Methodological Answer: Use humanized liver chimeric mice (e.g., FRG mice) infected with HCV genotype 1. Monitor viral load reduction via serum HCV RNA quantification and compare pharmacokinetic/pharmacodynamic (PK/PD) parameters (e.g., Cₘₐₓ, AUC). For toxicity, assess skin histopathology (rash is a reported adverse effect in clinical trials) and liver enzyme levels (ALT/AST) .

Advanced Research Questions

Q. How should researchers reconcile conflicting clinical trial data on this compound’s efficacy (e.g., phase IIb SVR rates vs. phase II discontinuation)?

Methodological Answer: Conduct a retrospective meta-analysis of phase II/IIb trials (e.g., Roche’s PILLAR trial). Stratify data by patient subgroups: treatment-naïve vs. partial responders/relapsers. Note that this compound + PEG-IFN/RBV achieved 70% SVR in phase IIb, but adverse events (rash) led to phase II discontinuation. Use Cox proportional hazards models to assess risk-benefit ratios, adjusting for covariates like dosing schedules and comedications .

Q. What computational strategies validate this compound’s binding to SARS-CoV-2 RdRp, and how do these compare to HCV NS5B?

Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using SARS-CoV-2 RdRp (PDB: 7BV2) and HCV NS5B (PDB: 1GX6) structures. Compare binding affinities (ΔG values) and interaction residues (e.g., HCV NS5B palm domain vs. SARS-CoV-2 RdRp motif C). Validate with molecular dynamics simulations (100 ns trajectories) to assess stability of ligand-protein complexes. Experimental confirmation via RdRp inhibition assays (IC₅₀ ~4 nM for HCV vs. >10 μM for SARS-CoV-2) is critical .

Q. How can researchers optimize this compound derivatives to mitigate adverse effects while retaining antiviral activity?

Methodological Answer: Use structure-activity relationship (SAR) studies focusing on the benzothiadiazine core. Introduce substitutions at C-2/C-6 positions to reduce off-target interactions (e.g., hERG channel inhibition linked to rash). Test derivatives in in vitro HCV replicon assays and in vivo toxicity models (e.g., guinea pig skin sensitization tests). Prioritize compounds with >50% viral load reduction and <10% cytotoxicity .

Q. What methodologies resolve discrepancies between this compound’s in vitro potency (low nM IC₅₀) and variable clinical outcomes?

Methodological Answer: Analyze protein-binding effects (e.g., serum albumin reduces free drug concentration) using equilibrium dialysis. Adjust in vitro IC₅₀ values using correction formulas (e.g., [Free drug] = [Total drug] × (1 – % protein binding)). Correlate corrected values with clinical PK data (e.g., trough concentrations). For HCV resistance, perform genotypic/phenotypic analysis of NS5B variants (e.g., S556G, C316Y) from non-responders .

Methodological Considerations

- Data Contradiction Analysis : Use Bland-Altman plots for assay reproducibility and Forest plots for meta-analyses of clinical data .

- Ethical Reporting : Follow CONSORT guidelines for clinical trial data and disclose adverse events even in preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.